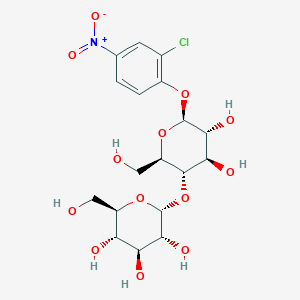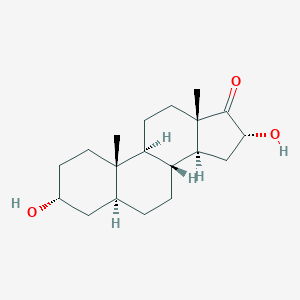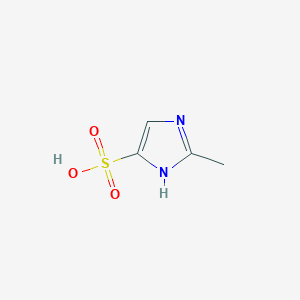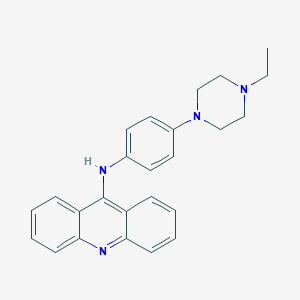
2-Chloro-4-nitrophenylmaltoside
Übersicht
Beschreibung
2-Chloro-4-nitrophenylmaltoside is a chemical compound with a molecular weight of 659.98 . It is used in biochemistry .
Synthesis Analysis
2-Chloro-4-nitrophenol (2C4NP) is a common chlorinated nitrophenol pollutant. It has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Chemical Reactions Analysis
The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . The hnp gene cluster was suspected to be involved in the catabolism of 2C4NP because the hnp genes are significantly upregulated in the 2C4NP-induced strain CNP-8 compared to the uninduced strain .Wissenschaftliche Forschungsanwendungen
Enzyme Analysis
A novel substrate, β-2-chloro-4-nitrophenylmaltopentaoside (βCNPG5), has been used for the determination of α-amylase in biological fluids. This substance is hydrolyzed by α-amylase to produce β-2-chloro-4-nitrophenylmaltoside (βCNPG2) and maltotriose. The absorption of 2-chloro-4-nitrophenol (CNP), generated in this process, is significant for enzyme assays, showing higher sensitivity than other substrates (Teshima, Mitsuhida, & Ando, 1985).
Environmental Degradation Studies
Studies on the degradation of chlorinated nitrophenols, including compounds similar to 2-chloro-4-nitrophenylmaltoside, have been conducted. These compounds are often found in bulk drug and pesticide wastes. Advanced oxidation processes (AOPs) like UV/Fenton and UV/TiO2 have been tested for their efficiency in degrading such compounds, with varying effectiveness depending on the method used (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Biodegradation by Microbial Strains
Research has been conducted on the anaerobic degradation of 2-chloro-4-nitroaniline, a related compound to 2-chloro-4-nitrophenylmaltoside, by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains use such compounds as carbon and nitrogen sources, providing insights into possible bioremediation strategies for environmental pollutants (Duc, 2019).
Adsorption Studies for Contaminant Removal
Graphene has been studied for its ability to remove chloro-nitrophenols from aqueous solutions. This research is relevant as it explores the potential of advanced materials like graphene in removing contaminants similar to 2-chloro-4-nitrophenylmaltoside from the environment (Mehrizad & Gharbani, 2014).
Synthesis and Anticancer Activity
Compounds incorporating elements similar to 2-chloro-4-nitrophenylmaltoside have been synthesized for potential anticancer activity. For instance, thiazolidinone derivatives have been created and tested for their efficacy against various cancer cell lines, highlighting the potential therapeutic applications of such compounds (Buzun et al., 2021).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2-Chloro-4-nitrophenylmaltoside were not found, the field of controlled drug delivery is rapidly evolving . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially be an area of future research for 2-Chloro-4-nitrophenylmaltoside.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-YMJSIHPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162346 | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenylmaltoside | |
CAS RN |
143206-27-3 | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrophenylmaltoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)





![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)